molecular formula C5H10OS B12373708 3-Mercaptopentan-2-one-d2

3-Mercaptopentan-2-one-d2

Cat. No.: B12373708
M. Wt: 120.21 g/mol
InChI Key: SZECUQRKLXRGSJ-SDTNDFKLSA-N
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Description

3-Mercaptopentan-2-one-d2 is a deuterated analog of 3-Mercaptopentan-2-one, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties as a stable isotope-labeled compound .

Preparation Methods

The synthesis of 3-Mercaptopentan-2-one-d2 involves the incorporation of deuterium into the parent compound, 3-Mercaptopentan-2-one. The typical synthetic route includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods often involve the use of deuterium gas or deuterated water in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

3-Mercaptopentan-2-one-d2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

3-Mercaptopentan-2-one-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of sulfur-containing drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Mercaptopentan-2-one-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. This compound primarily targets sulfur-containing pathways and molecules, providing insights into their roles and transformations .

Comparison with Similar Compounds

3-Mercaptopentan-2-one-d2 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-Mercaptopentan-2-one. Similar compounds include:

In comparison, this compound offers enhanced stability and distinct spectroscopic properties, making it a valuable tool in research .

Properties

Molecular Formula

C5H10OS

Molecular Weight

120.21 g/mol

IUPAC Name

4,5-dideuterio-3-sulfanylpentan-2-one

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/i1D,3D

InChI Key

SZECUQRKLXRGSJ-SDTNDFKLSA-N

Isomeric SMILES

[2H]CC([2H])C(C(=O)C)S

Canonical SMILES

CCC(C(=O)C)S

Origin of Product

United States

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